2-Methyl-2-(pyrimidin-2-yl)propanenitrile
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Overview
Description
2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a heterocyclic organic compound . It has a molecular weight of 147.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3
. This indicates that the compound has a structure with 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 240.4±23.0C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A novel pentadentate amine/imine ligand containing a hexahydropyrimidine core was synthesized using 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. This ligand acted as a pentadentate towards first-row transition metal complexes, offering a new avenue for creating complex metal-ligand assemblies (Schmidt, Wiedemann, & Grohmann, 2011).
Catalytic Applications
In the realm of organic synthesis, this compound was involved in the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines. This process used a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid as a catalyst, showcasing the compound's role in facilitating chemical reactions (Jahanshahi et al., 2018).
Medicinal Chemistry and Antibiotic Synthesis
A key fragment of the fluoroquinolone antibiotic PF-00951966, (S)-3-methylamino-3-[(R)-pyrrolidin-3-yl]propanenitrile, was synthesized starting from a compound related to this compound. This synthesis route highlights the compound's significance in the development of antibiotics (Jung et al., 2017).
Stannyl Radical-Mediated Reactions
This compound was also utilized in stannyl radical-mediated reactions, providing a mild methodology for the removal of the synthetically useful sulfone moiety and the synthesis of α-fluoro esters. This illustrates its utility in specialized organic synthesis techniques (Wnuk et al., 2000).
Coordination Chemistry
The compound played a role in the preparation and characterization of 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which demonstrated selective coordination to zinc(II) through the terpyridine domain. This signifies its importance in the study of coordination complexes and their potential applications (Klein et al., 2014).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
2-methyl-2-pyrimidin-2-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCBGHQYSALLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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